
Topiramate-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (carbon-13) internal standard for Topiramate
Scientific Research Applications
1. Interaction with Ion Channels and Neurotransmitter Systems
Topiramate's mechanism of action in the neurological system involves interactions with various ion channels and neurotransmitter systems. It selectively inhibits excitatory synaptic currents mediated by kainate receptors containing the GluR5 subunit, which is thought to be a key mechanism underlying its anticonvulsant activity (Gryder & Rogawski, 2003). Additionally, topiramate significantly increases human cerebral GABA concentrations, contributing to its therapeutic effects (Kuzniecky et al., 1998).
2. Pharmacokinetics and Drug Interactions
The pharmacokinetics of topiramate are characterized by linear pharmacokinetics, low oral clearance, and predominantly renal excretion. Its metabolism is induced during polytherapy with other antiepileptic drugs like carbamazepine and phenytoin (Bialer et al., 2004). Moreover, topiramate is a unique example of a drug that is not subject to drug interaction due to enzyme inhibition, but is susceptible to drug interactions due to induction of its metabolism.
3. Clinical Efficacy in Epilepsy Management
Topiramate has shown clinical efficacy in managing various types of epilepsy. It has been effective as add-on therapy for partial epilepsy, generalised tonic-clonic seizures, and Lennox-Gastaut syndrome in both adults and pediatric patients. Its efficacy in epilepsy management is supported by a large body of clinical research and has been maintained over long-term use (Langtry et al., 1997).
properties
Molecular Formula |
C613C6H21NO8S |
|---|---|
Molecular Weight |
345.32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



